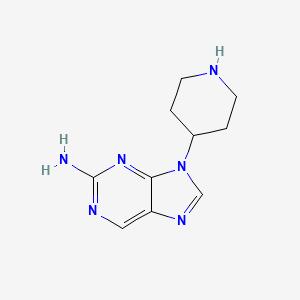

9-(piperidin-4-yl)-9H-purin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-piperidin-4-ylpurin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c11-10-13-5-8-9(15-10)16(6-14-8)7-1-3-12-4-2-7/h5-7,12H,1-4H2,(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDMOHZBDAHJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=CN=C(N=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461253 | |

| Record name | 9H-Purin-2-amine, 9-(4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830331-60-7 | |

| Record name | 9H-Purin-2-amine, 9-(4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Piperidin 4 Yl 9h Purin 2 Amine and Its Derivatives

Strategies for Purine (B94841) Scaffold Functionalization

The construction and modification of the purine ring system are central to the synthesis of 9-(piperidin-4-yl)-9H-purin-2-amine and its analogs. Key strategies involve achieving regioselective substitution at the N9 position and introducing the desired functionalities at the C2 and C6 positions of the purine core.

Regioselective N9-Alkylation of Purines

A critical step in the synthesis of the target compound is the regioselective alkylation of the purine nitrogen to favor the N9 isomer over the N7 isomer. Purines are ambident nucleophiles, and controlling the site of alkylation can be challenging. Current time information in Bangalore, IN. Various strategies have been developed to achieve high N9 selectivity.

One effective method involves the use of microwave irradiation, which has been shown to significantly reduce reaction times and improve regioselectivity in the N-alkylation of purines. Current time information in Bangalore, IN. For instance, the methylation of 6-chloropurine (B14466) with methyl iodide in the presence of a base like DBU in acetonitrile (B52724) can lead to a mixture of N7 and N9 products. However, optimizing conditions, such as the choice of base and solvent, and employing microwave assistance can lead to the exclusive formation of the N9-alkylated product in high yields. Current time information in Bangalore, IN.

Another approach to ensure N9 regioselectivity is the use of sterically demanding substituents on the purine ring that can shield the N7 position from the alkylating agent. google.comnih.gov For example, introducing a bulky group at the C6 position of the purine can effectively block access to the adjacent N7 nitrogen, thereby directing alkylation to the N9 position. google.comnih.gov This steric hindrance strategy has proven successful in the synthesis of various N9-substituted purine derivatives. google.comnih.govcolumbia.edu

Lewis acid-catalyzed alkylations can also be employed. While SN1-type reactions may initially favor alkylation at the N7 position due to kinetic control, the N7-alkylated product can often be isomerized to the more thermodynamically stable N9 product under extended reaction times or with heating. columbia.edu

| Starting Purine | Alkylating Agent | Catalyst/Conditions | Major Product | Reference |

| 6-Chloropurine | Methyl iodide | DBU, MeCN, rt | Mixture of N7 and N9-methyl-6-chloropurine | Current time information in Bangalore, IN. |

| 6-Chloropurine | Methyl iodide | (Bu)4NOH, Microwave | N9-methyl-6-chloropurine | Current time information in Bangalore, IN. |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH, DMF | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine | google.comnih.gov |

Introduction of Substituents at C2 and C6 Positions

The functionalization of the C2 and C6 positions of the purine ring is essential for installing the 2-amino group and for creating precursors that facilitate the introduction of the piperidine (B6355638) moiety. The de novo synthesis of the purine ring provides a foundational understanding of how these positions are constructed. The atoms of the purine ring are sourced from various small molecules: N1 from the amino group of aspartate, C2 and C8 from formate, N3 and N9 from the amide group of glutamine, C4, C5, and N7 from glycine, and C6 directly from carbon dioxide. youtube.comnews-medical.netmicrobenotes.com The 2-amino group of guanine, for instance, is introduced via the oxidation of inosine (B1671953) monophosphate (IMP) followed by a glutamine-dependent amidotransferase reaction. columbia.edu

For pre-formed purine rings, nucleophilic aromatic substitution (SNAr) is a common method to introduce substituents. Halogenated purines, such as 2,6-dichloropurine (B15474), are versatile starting materials. The chlorine atoms at the C2 and C6 positions can be sequentially or selectively replaced by various nucleophiles. The greater reactivity of the C6 position often allows for selective substitution, leaving the C2 position available for later functionalization. For example, treatment of 2,6-dichloropurine with an amine can lead to the substitution of the C6-chloro group. The remaining C2-chloro group can then be replaced by another nucleophile, such as ammonia (B1221849) or an amine, to introduce the 2-amino group. nih.gov

Alternatively, a 2-amino group can be introduced through the reduction of a nitro group. For instance, a 4,6-dichloro-5-nitropyrimidine (B16160) can be reacted with an amine, followed by reduction of the nitro group and subsequent cyclization to form the purine scaffold with a pre-installed amino functionality at a position that will become C2. nih.gov A fundamentally new approach to 2-aminopurine (B61359) synthesis involves the creation and transformation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure. nih.gov

| Starting Material | Reagent(s) | Key Transformation | Product | Reference |

| Inosine Monophosphate (IMP) | 1. NAD+ (Oxidation) 2. Glutamine, ATP | Introduction of amino group at C2 | Guanosine Monophosphate (GMP) | columbia.edu |

| 2,6-Dichloropurine | 1. Piperazine (B1678402) derivative 2. Ammonia | Sequential nucleophilic substitution | 2-Amino-6-(piperazin-1-yl)purine derivative | nih.gov |

| 4,6-Dichloro-5-nitropyrimidine | 1. Amine 2. Reduction (e.g., SnCl2) 3. Cyclization | Construction of purine ring with C2-amino group | 2-Amino-9-substituted purine | nih.gov |

Incorporation of the Piperidine Moiety

Several synthetic strategies can be employed to attach the piperidine ring to the N9 position of the purine core. These methods include building the piperidine ring and attaching it simultaneously, or linking a pre-formed piperidine unit.

Reductive Amination Approaches for Piperidine Ring Construction and Attachment

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly relevant for the synthesis of the target molecule. youtube.com This approach can be envisioned in a couple of ways.

One potential pathway involves the reductive amination of a purine derivative bearing a primary amino group at the N9 position with a protected 4-piperidone (B1582916). This would be followed by deprotection to yield the final product. More directly, 2-aminopurine could be reacted with a protected 4-piperidone under reductive amination conditions. A variety of reducing agents can be used for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov

Alternatively, a pyrimidine (B1678525) precursor could be functionalized via reductive amination. For instance, a 4,5-diaminopyrimidine (B145471) could be reacted with a protected 4-piperidone under reductive amination conditions, followed by cyclization of the resulting intermediate to form the purine ring system. A study on the synthesis of 2,7,9-trisubstituted purin-8-ones utilized reductive amination to introduce an N-methyl group to a pyrimidine precursor, highlighting the applicability of this reaction in purine synthesis. nih.gov

| Amine Component | Carbonyl Component | Reducing Agent/Conditions | Product | Reference |

| 2-Aminopurine (or derivative) | N-Boc-4-piperidone | NaBH(OAc)3, DCE | N-Boc-9-(piperidin-4-yl)-9H-purin-2-amine (hypothetical) | nih.gov |

| 4,5-Diaminopyrimidine | N-Boc-4-piperidone | NaBH(OAc)3, DCE | Intermediate for purine synthesis | nih.gov |

| Pyrimidine derivative | 2,2-dimethoxypropane | NaBH(OAc)3 | N-methyl pyrimidine derivative | nih.gov |

Nucleophilic Substitution Reactions for Piperidine Linkage

Nucleophilic substitution is a direct method for attaching a pre-formed piperidine moiety to the purine ring. This typically involves the reaction of a purine with a suitable leaving group at the N9 position (or a precursor that can be converted to such) with a piperidine-based nucleophile, or vice versa.

A common strategy is the SNAr reaction of a halogenated purine with a piperidine derivative. For example, 2-chloro-9H-purine or 2,6-dichloropurine could be reacted with 4-aminopiperidine (B84694) (with the amino group protected if necessary). The greater reactivity of the chlorine at the C6 position of 2,6-dichloropurine would likely lead to initial substitution at this position. Subsequent reaction at the C2 position could then be performed. To achieve N9 substitution, one would typically start with a purine that is already functionalized at the C2 and C6 positions and has a leaving group at the N9 position, or more commonly, react a purine anion with a piperidine derivative carrying a leaving group.

A study on the synthesis of 6,8,9-trisubstituted purine analogues demonstrated the successful nucleophilic aromatic substitution of a chloro group on the purine ring with various substituted piperazines. nih.gov This highlights the feasibility of using piperazine and, by extension, piperidine nucleophiles in purine functionalization.

| Purine Substrate | Piperidine Nucleophile | Conditions | Product | Reference |

| 6-Chloro-8-(4-phenoxyphenyl)-9-cyclopentylpurine | Substituted piperazines | Et3N, EtOH, reflux | 6-(Substituted piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine | nih.gov |

| 2-Chloro-9H-purine (hypothetical) | 4-Amino-N-Boc-piperidine | Base (e.g., K2CO3), DMF | N-Boc-4-((2-chloro-9H-purin-9-yl)amino)piperidine (hypothetical) | General SNAr |

One-Pot Multicomponent Reactions Involving Piperidine Building Blocks

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the core structure.

For instance, the Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that forms a 4-piperidone from an aldehyde, a β-keto acid derivative, and ammonia or a primary amine. columbia.edu This could be a route to synthesize a functionalized piperidine precursor.

More relevantly, one-pot procedures for the synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence have been reported. researchgate.net It is conceivable that a multicomponent reaction could be designed starting from a pyrimidine derivative, a piperidine building block, and other components to assemble the target molecule in a convergent manner. For example, a one-pot reaction of a 4,5-diaminopyrimidine, a suitable three-carbon synthon, and a piperidine derivative could potentially lead to the formation of the desired purine. A one-pot, three-component synthesis of purine analogues has been achieved through the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, cyanoguanidine, and various aldehydes. nih.gov This demonstrates the potential of MCRs in generating purine diversity.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehyde | Aromatic amine | β-Keto ester | Sulfated titania, MeOH, 70 °C | Highly functionalized piperidines | researchgate.net |

| 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide | Cyanoguanidine | Aldehyde | Green conditions | Purine analogues | nih.gov |

Derivatization Strategies for Structural Modification

Functionalization of the Piperidine Ring (e.g., N-substitution, C4-substitution)

The piperidine moiety of this compound offers multiple sites for chemical modification, primarily at the piperidine nitrogen (N-substitution) and the C4-position.

N-Substitution: The secondary amine of the piperidine ring is a common site for derivatization. Alkylation, acylation, and reductive amination are frequently employed techniques to introduce a wide variety of substituents. researchgate.net For instance, N-substitution is a key strategy in the development of various therapeutic agents. researchgate.net A general approach involves the reaction of the piperidine nitrogen with electrophiles such as alkyl halides, acyl chlorides, or isocyanates. researchgate.net Reductive amination with aldehydes or ketones provides another versatile route to N-substituted piperidines. researchgate.netnih.gov These reactions are often carried out in the presence of a base to neutralize the acid formed during the reaction. The choice of solvent and temperature can significantly influence the reaction outcome and yield.

A common synthetic route to N-substituted piperidine derivatives involves a reductive amination reaction. For example, N-Boc-piperidin-4-one can be reacted with an amine, followed by reduction to yield the N-substituted piperidine. researchgate.net Subsequent modifications can be made to the piperidine nitrogen. researchgate.net

C4-Substitution: Modifications at the C4 position of the piperidine ring are also crucial for modulating the properties of the final compound. Introducing substituents at this position can influence the molecule's conformation and its interaction with biological targets. nih.gov One strategy involves the use of a polar hydroxyl group at the C4-position of the central piperidine ring. nih.gov The introduction of fluorine atoms at the C4 position has also been explored to enhance biological properties. mdpi.com

The synthesis of C4-substituted piperidines can be achieved through various methods, including nucleophilic substitution reactions on a suitable C4-functionalized piperidine precursor. For example, a hydroxyl group at C4 can be introduced to increase polarity. nih.gov

Table 1: Examples of N-Substitution Reactions on the Piperidine Ring

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | Acrylonitrile | Aza-Michael reaction | 3-(4-(N-(3,4-Dichlorophenyl)-N-(2-phenoxyethyl)amino)piperidin-1-yl)propanenitrile |

| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | tert-Butyl acrylate | Aza-Michael reaction | tert-Butyl 3-(4-(N-(3,4-Dichlorophenyl)-N-(2-phenoxyethyl)amino)piperidin-1-yl)propanoate |

| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | Bromoacetonitrile | Alkylation | 2-(4-(N-(3,4-Dichlorophenyl)-N-(2-phenoxyethyl)amino)piperidin-1-yl)acetonitrile |

| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | 2-Iodoethanol | Alkylation | 2-(4-(N-(3,4-Dichlorophenyl)-N-(2-phenoxyethyl)amino)piperidin-1-yl)ethanol |

| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | 2-Chloro-N,N-dimethylethylamine | Alkylation | 1-(2-(Dimethylamino)ethyl)-N-(3,4-dichlorophenyl)-N-(2-phenoxyethyl)piperidin-4-amine |

Data sourced from a study on the synthesis of N-substituted piperidines. researchgate.net

Modifications to the Purine Nucleus

The purine nucleus itself can be modified at various positions to generate structural diversity. Common modifications include substitutions at the C6 and C8 positions.

One established method for functionalizing the purine ring is through C-nucleophilic substitution of a triazolyl-substituted purine precursor. nih.govsigmaaldrich.com For example, a C6-(1,2,4-triazol-1-yl) purine derivative can react with various carbon nucleophiles like nitromethane, malononitrile, and acetylacetone (B45752) in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures. nih.gov This approach allows for the introduction of a range of functional groups at the C6 position. nih.govsigmaaldrich.com

Another strategy involves the direct C-H arylation of the purine ring. mdpi.com For instance, the C8 position of adenosine (B11128) derivatives can be arylated using aryl halides in the presence of a palladium catalyst and a suitable base. mdpi.com The reaction conditions, including the choice of base and temperature, can be optimized to achieve the desired products. mdpi.com

A general procedure for synthesizing 9-aryl-9H-purin-6-amines starts from 5-amino-1-aryl-1H-imidazole-4-carbonitriles. researchgate.net These intermediates are reacted with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia to yield the target purine derivatives. researchgate.net

Table 2: C-Nucleophilic Substitution on a C6-(1,2,4-triazol-1-yl) Purine Derivative

| Nucleophile | Product |

|---|---|

| Nitromethane | 6-(Nitromethyl)-purine derivative |

| Malononitrile | 6-(Dicyanomethyl)-purine derivative |

| Acetylacetone | 6-(2,4-Dioxopentan-3-yl)-purine derivative |

| Ethyl nitroacetate | Ethyl 2-nitro-2-(purin-6-yl)acetate derivative |

| Ethyl cyanoacetate | Ethyl 2-cyano-2-(purin-6-yl)acetate derivative |

Data sourced from a study on the functionalization of purine nucleosides. nih.gov

Click Chemistry Applications for Further Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the conjugation of complex molecules. glenresearch.combachem.commdpi.comnih.gov This reaction is highly efficient, selective, and can be performed under mild, biocompatible conditions. bachem.comnih.gov

In the context of this compound derivatives, click chemistry can be utilized to attach various functionalities, such as fluorescent dyes, imaging agents, or other bioactive molecules. glenresearch.combachem.com This is typically achieved by first introducing an azide (B81097) or alkyne group onto the parent molecule, either on the piperidine ring or the purine nucleus, through standard synthetic methods. The modified purine derivative can then be "clicked" with a molecule bearing the complementary functional group (alkyne or azide, respectively). glenresearch.com

The reaction is catalyzed by a copper(I) source, often stabilized by a ligand like tris(benzyltriazolylmethyl)amine (TBTA) to prevent side reactions. glenresearch.com The resulting triazole ring acts as a stable and robust linker, connecting the two molecular fragments. bachem.commdpi.com This strategy offers a modular approach to generate a wide array of conjugates with diverse properties and applications. bachem.comnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired products in the synthesis of this compound and its derivatives. Key parameters that are often varied include the choice of solvent, base, catalyst, temperature, and reaction time. researchgate.net

For instance, in nucleophilic substitution reactions on halogenated pyrimidines, polar aprotic solvents like DMF or THF are commonly used. The choice of base, such as sodium hydride or potassium carbonate, can also influence the reaction rate and yield. Mild heating is often necessary to drive the reaction to completion.

In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for N-aryl substitution, the selection of the palladium catalyst and the phosphine (B1218219) ligand is critical. The reaction is typically carried out under an inert atmosphere to prevent catalyst degradation.

A systematic study of these parameters allows for the identification of the optimal conditions for a specific transformation. For example, a screening of different solvents, bases, and temperatures can be performed to determine the combination that provides the highest yield of the desired product with minimal side-product formation. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

The unique arrangement of a purine (B94841) core linked to a piperidine (B6355638) moiety at the N9 position makes 9-(piperidin-4-yl)-9H-purin-2-amine a versatile scaffold for interacting with various biological targets. Research has focused on its potential as an inhibitor of several key enzyme families implicated in a range of pathologies.

Acetylcholinesterase (AChE) Inhibition and Related Pathological Routes

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. hw.ac.uknih.gov By preventing acetylcholine degradation, AChE inhibitors can increase neurotransmitter levels in the brain, helping to compensate for the loss of cholinergic neurons associated with AD. hw.ac.uk

While direct studies on the AChE inhibitory activity of this compound are not extensively documented, research on structurally similar compounds highlights the potential of this scaffold. For instance, a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives has been designed and synthesized to evaluate their potential as AChE inhibitors. researchgate.net These compounds share the core 9-(piperidin-4-yl)-purine structure, suggesting that this framework is a promising starting point for developing novel AChE inhibitors. The exploration of various substituents on the piperidine nitrogen and the purine ring aims to optimize the interaction with the active site of the AChE enzyme. researchgate.net The piperidine moiety itself is a recognized fragment in the design of AChE inhibitors, often interacting with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme. nih.govmdpi.com

Heat Shock Protein 90 (HSP90) Inhibition and Oncogenic Protein Destabilization

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in maintaining the stability and function of numerous "client" proteins. nih.gov Many of these client proteins are essential for cancer cell survival and proliferation, including mutated and overexpressed oncoproteins. nih.govnih.gov Consequently, inhibiting Hsp90 leads to the degradation of these client proteins, offering a therapeutic strategy to simultaneously disrupt multiple oncogenic pathways. nih.gov

The purine scaffold is a well-established framework for the rational design of Hsp90 inhibitors that bind to the N-terminal ATP pocket of the chaperone. nih.govnih.govresearchgate.net The initial discovery of purine-based inhibitors like PU3 demonstrated that these molecules could induce the degradation of Hsp90 client proteins such as Raf-1 and CDK4. nih.gov Structure-activity relationship (SAR) studies have been pivotal in optimizing these purine-based inhibitors. Research has shown that substitutions at various positions of the purine ring, including the 2, 8, and 9 positions, significantly influence binding affinity and potency. nih.gov

Interestingly, a class of purine Hsp90 inhibitors was developed by shifting an aryl substituent to the 9-position and moving the amino group from the C6 to the C2 position. nih.gov This specific structural arrangement is characteristic of this compound, suggesting it may adopt a binding mode similar to these active compounds. Such inhibitors are known to bind to the N-terminal ATP pocket, and maintaining a specific distance between the C2-amino group and the substituent at the N9-position is considered important for inhibitory activity. nih.gov The degradation of Hsp90 client proteins by these inhibitors triggers their ubiquitination and subsequent destruction by the proteasome, representing a key mechanism for their anticancer effects. nih.gov

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell cycle progression, proliferation, and survival. Their dysregulation is a common feature of cancer, making them prime targets for therapeutic intervention. The 2-aminopurine (B61359) scaffold, a core component of this compound, is a well-known "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in regulating the centrosome cycle, and its overexpression is linked to tumor progression in various cancers. nih.govnih.gov This makes Nek2 an attractive target for the development of new anticancer therapies. nih.govwhiterose.ac.uk

Research into purine-based kinase inhibitors has identified 6-alkoxypurines as ATP-competitive inhibitors of both Nek2 and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov Structure-guided design efforts have focused on modifying the 2-arylamino and 6-alkoxy substituents on the purine ring to achieve selectivity for Nek2 over CDK2. nih.govwhiterose.ac.uk For example, while some 6-cyclohexylmethoxy-2-arylaminopurines showed limited selectivity, compounds with an (E)-dialkylaminovinyl substituent at the C-6 position demonstrated significant selectivity for Nek2. nih.govwhiterose.ac.uk Deletion of the C-6 substituent was found to eliminate activity against both kinases, highlighting its importance for binding. nih.govwhiterose.ac.uk The core 2-aminopurine structure of this compound suggests its potential to interact with the Nek2 active site, although its specific activity and selectivity would be influenced by the nature of the substituents at other positions of the purine ring.

Table 1: Inhibition of Nek2 and CDK2 by Selected Purine Derivatives

| Compound | Nek2 IC50 (μM) | CDK2 IC50 (μM) | Selectivity (CDK2/Nek2) | Reference |

|---|---|---|---|---|

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 0.62 | 7.0 | >10-fold | nih.gov |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | 0.27 | 2.70 | 10-fold | nih.gov |

| 2-aminophenyl-6-(cyclohexylmethoxy)-9H-purine | 22 | 1 | 0.045-fold | nih.gov |

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is implicated in the development of numerous human cancers. nih.govnih.gov This has made CDK2 a significant target for the development of anticancer drugs. The purine heterocycle is a prominent scaffold for creating potent CDK2 inhibitors. nih.gov

Studies on 2-arylaminopurines have provided deep insights into the structure-activity relationships governing CDK2 inhibition. nih.gov Modifications at the C-6 position of the purine ring have been extensively explored to enhance potency and selectivity. nih.govacs.org For instance, novel 6-substituted 2-(4′-sulfamoylanilino)purines have been designed as competitive inhibitors acting at the ATP binding site of CDK2. nih.gov However, it has also been noted that in some contexts, the C-6 substituent contributes negligibly to the binding, as a 6-unsubstituted derivative showed potent CDK2 inhibitory activity. nih.gov This suggests that the core 2-aminopurine structure, as found in this compound, is fundamental for the interaction with CDK2. Molecular docking studies indicate that key residues in the CDK2 active site, such as Asp86, Leu83, and Lys33, form crucial hydrogen bonds with purine-based inhibitors. nih.gov

Protein Kinase B (Akt/PKB) is a serine/threonine kinase that functions as a central node in signaling pathways that promote cell survival and proliferation. nih.govnih.gov Its frequent hyperactivation in many human cancers makes it a highly sought-after target for cancer therapy. nih.gov

The design of Akt inhibitors has successfully incorporated the piperidin-4-yl group as a key structural feature. nih.gov This moiety was adopted from previously reported potent Akt inhibitors, highlighting its importance for activity. nih.gov A series of N-heterocyclic-based Akt inhibitors featuring a piperidin-4-yl side chain were synthesized and evaluated, with some compounds showing high inhibitory activity against AKT1. nih.gov For example, one of the most potent compounds from a series of pyrazolopyrimidines with this side chain, compound 10h, exhibited an AKT1 IC50 of 24.3 nM. nih.gov Similarly, research on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are structurally related to the target compound, has yielded potent and selective ATP-competitive inhibitors of Akt. nih.gov These findings underscore the potential of the this compound scaffold in the development of novel Akt inhibitors.

Janus Kinase 3 (JAK3) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling pathways, making them key targets in the treatment of inflammatory diseases and certain cancers. The purine scaffold is a well-established core structure for developing kinase inhibitors. Research into related purine-based molecules has demonstrated significant inhibitory activity against JAKs. For instance, a novel class of JAK3 inhibitors was developed based on a 2-benzimidazoylpurinone core structure nih.gov. Optimization of the N-9 substituent on the purinone was a key strategy in identifying potent compounds nih.gov.

While direct enzymatic assays on this compound are not extensively published, its structural components—a 2-aminopurine core and an N-9 piperidine substituent—are features found in other kinase inhibitors. The development of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives as potent inhibitors of all four JAK isoforms further highlights the potential of such heterocyclic systems in modulating JAK activity researchgate.net. This suggests that this compound may possess the potential to function as a JAK3 inhibitor, a hypothesis that warrants further specific investigation.

Adenosine (B11128) Receptor Modulation (e.g., A2A Receptor Inverse Agonism)

Adenosine receptors, particularly the A2A subtype, are G-protein-coupled receptors (GPCRs) that play significant roles in the central nervous system and inflammatory processes. The 2-amino-9H-purine framework is a known pharmacophore for adenosine receptor ligands. Studies on structurally similar compounds, such as 6-(2-furanyl)-9H-purin-2-amine derivatives, have led to the identification of potent and selective A2A adenosine receptor antagonists nih.gov. In these studies, modifications at the 9-position of the purine ring were crucial for achieving high affinity and selectivity nih.gov.

The concept of inverse agonism, where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response, is relevant for the A2A receptor. An inverse agonist would decrease the basal activity of the receptor. The ability of an antibody fragment to act as an allosteric inverse agonist for the A2A receptor, locking it in an inactive state, has been structurally demonstrated, confirming that the receptor's activity can be downregulated below its baseline level rcsb.org. Given that this compound shares the core 2-aminopurine structure and features a substituent at the critical N9-position, it is plausible that it could modulate A2A receptor activity, potentially acting as an antagonist or an inverse agonist.

| Receptor Target | Potential Activity of Purine Scaffolds | Key Structural Feature |

| Adenosine A2A Receptor | Antagonism, Inverse Agonism | Substituents at the N9-position of the 2-aminopurine core nih.gov. |

Histamine (B1213489) Receptor Antagonism (e.g., H3 and H4 Receptors)

Histamine H3 and H4 receptors are involved in neurotransmission and immunomodulation, respectively, making them attractive targets for various therapeutic areas nih.gov. The piperidine ring, a key feature of this compound, is a common scaffold in the design of histamine receptor ligands. For example, research has led to the discovery of potent histamine H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine structure nih.gov.

The H3 receptor acts as an autoreceptor in the central nervous system, and its antagonism can increase the release of various neurotransmitters. The H4 receptor is primarily expressed on immune cells, and its antagonism can modulate inflammatory responses nih.gov. The presence of the piperidine moiety in this compound suggests a structural basis for potential interaction with histamine receptors. While direct binding studies are required for confirmation, the established role of piperidine-containing compounds as H3 antagonists provides a rationale for investigating this compound's activity at both H3 and H4 receptors.

DNA Adenine (B156593) Methyltransferase (CamA) Inhibition

DNA methyltransferases are epigenetic regulators that are increasingly targeted for therapeutic intervention. CamA is a DNA adenine methyltransferase specific to the pathogen Clostridioides difficile and is essential for its sporulation and colonization, making it a novel anti-infective target nih.govnih.gov. Research into repurposing epigenetic inhibitors has shown that compounds originally designed to inhibit human histone methyltransferases can also inhibit bacterial CamA nih.gov.

Many of these inhibitors are based on a nucleoside core, which is structurally related to the purine core of this compound. These compounds are thought to function by binding to the S-adenosyl-L-methionine (SAM) binding site of the enzyme, preventing the transfer of a methyl group to the DNA nih.govnih.gov. The weak binding of the natural methyl donor, SAM, to CamA may provide an opportunity for inhibitor development nih.gov. The purine structure of this compound makes it a candidate for investigation as a potential CamA inhibitor.

| Enzyme Target | Inhibitor Strategy | Basis for Purine Scaffold |

| CamA Methyltransferase | Competitive inhibition at the SAM-binding site. | Nucleoside-based inhibitors have shown efficacy, and purines are core components of nucleosides nih.gov. |

Antiproliferative and Anticancer Mechanisms in Cellular Models

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Various compounds with structural similarities to this compound have demonstrated pro-apoptotic activity in cancer cells. For instance, certain antimicrobial compounds derived from Streptomyces induce apoptosis in human breast, prostate, and colon cancer cell lines, mediated by caspase activation and a decrease in mitochondrial membrane potential mdpi.com.

The intrinsic pathway of apoptosis is often implicated, involving the activation of initiator caspases like caspase-9, followed by executioner caspases such as caspase-3 and -7 mdpi.com. This cascade leads to the characteristic morphological and biochemical hallmarks of apoptosis. Parasporin-2, a protein toxin, has been shown to induce apoptosis through this very pathway mdpi.com. Given that purine analogs are widely studied for their cytotoxic effects, it is a well-founded hypothesis that this compound may exert antiproliferative effects by triggering apoptotic pathways in susceptible cancer cell lines.

Cell Cycle Arrest Analysis (e.g., S-phase)

Disruption of the cell division cycle is another key strategy for inhibiting cancer cell proliferation. The cell cycle is composed of distinct phases (G1, S, G2, M), and arresting cells in a specific phase can prevent them from replicating and can lead to cell death mdpi.com. Different chemical agents can induce arrest at different checkpoints. For example, studies on various small molecules have shown the ability to cause cell cycle arrest. Bauerane, a triterpenoid, was found to significantly increase the percentage of human lung cancer cells in the S-phase nih.gov. In contrast, a specific dispiropiperazine derivative was shown to arrest human colon cancer cells at the G2/M phase researchgate.net.

Furthermore, certain benzimidazole (B57391) derivatives have been observed to arrest the cell cycle in the S and G2 phases in ovarian cancer cells mdpi.com. This demonstrates that heterocyclic compounds, including those containing moieties like piperidine, can interfere with cell cycle progression. The specific phase of arrest often depends on the compound's precise mechanism of action and the genetic background of the cancer cell line. Therefore, analysis of this compound for its effects on cell cycle distribution is a critical step in characterizing its potential antiproliferative activity.

| Compound Class | Cell Line | Observed Cell Cycle Arrest |

| Triterpenoid (Bauerane) | A549 (Lung Cancer) | S-Phase nih.gov |

| Benzimidazole Derivative | SKOV3 (Ovarian Cancer) | S and G2-Phase mdpi.com |

| Dispiropiperazine Derivative | SW480 (Colon Cancer) | G2/M Phase researchgate.net |

Disruption of Cancer Cell Signaling Pathways

There is no available research data detailing the effects of this compound on cancer cell signaling pathways. Studies on related but distinct molecules, such as piperine (B192125) and other piperidine derivatives, have shown interference with pathways like STAT-3, NF-κB, and PI3K/Akt; however, these findings cannot be extrapolated to this compound without direct experimental evidence.

Evaluation of Cytotoxicity on Diverse Carcinoma Cell Lines

No cytotoxicity data, such as IC50 values, for this compound against any carcinoma cell lines has been published in the scientific literature. While various piperidone and aminopyrimidine derivatives have been assessed for their cytotoxic effects, this information is not applicable to the specific compound .

Antiviral Activity Assessment in Cellular Assays

HIV Inhibitory Potencies

There are no studies reporting on the HIV inhibitory potencies of this compound. Research on similar structures, like piperidin-4-yl-aminopyrimidines, has indicated potential as HIV-1 reverse transcriptase inhibitors, but this does not confirm the activity of the specified purine compound.

Influenza Virus (e.g., A/H1N1) Inhibition

No data has been found regarding the ability of this compound to inhibit influenza viruses, including the A/H1N1 strain.

Interference with Viral RNA/DNA Synthesis (Hypothesized)

Given its purine core, a common feature in nucleoside analogues that interfere with viral nucleic acid synthesis, it could be hypothesized that this compound may act through a similar mechanism. However, without any experimental backing, this remains purely speculative.

Antimicrobial Activity

There is no published research on the antimicrobial properties of this compound against bacterial or fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No studies detailing the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains were identified. Consequently, data regarding its minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) against representative strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, or Pseudomonas aeruginosa (Gram-negative) are not available in the public literature.

Antifungal Efficacy

The development of novel antifungal agents is a critical area of research. Purine analogs have been explored for their potential to inhibit fungal growth. However, there are no published studies that have evaluated the antifungal efficacy of this compound against any fungal species, such as Candida albicans or Aspergillus fumigatus. Therefore, no data on its antifungal activity is currently available.

Investigation of Other Receptor Modulatory Activities

Cannabinoid CB1 Receptor Inverse Agonism

The cannabinoid CB1 receptor is a G protein-coupled receptor that has been a target for the treatment of various disorders. Inverse agonists of the CB1 receptor have been investigated for conditions like obesity and metabolic disorders. While structurally related compounds containing a purine core have been explored as CB1 receptor inverse agonists, there is no specific data available that characterizes the interaction of this compound with the CB1 receptor. Information regarding its binding affinity (Ki), functional activity, or efficacy as an inverse agonist is not present in the reviewed literature.

Structure Activity Relationship Sar Studies

Impact of Purine (B94841) Core Substituents on Biological Activity

The substitution pattern at the C2, C6, and N9 positions of the purine ring is a key determinant of the biological profile of these compounds. imtm.cz The introduction of various substituents at these positions can modulate the molecule's interaction with target proteins, such as kinases. imtm.cz

The C2 position of the purine scaffold plays a crucial role in modulating biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have indicated that steric properties at this position have a significant impact. imtm.cz

Bulky Groups : The introduction of bulky substituents at the C2 position is generally unfavorable for cytotoxic activity. imtm.cz This suggests that the binding pocket for this part of the molecule is sterically constrained.

Phenolic Groups : In certain series of 9-alkyl and 9-arylpurines, the presence of a 3-hydroxyphenyl or 4-hydroxyphenyl substituent at the C2 position, combined with specific C6 substituents, resulted in high activity against Mycobacterium tuberculosis. researchgate.net

| C2 Substituent | Impact on Activity | Reference |

| Bulky Systems | Unfavorable for cytotoxicity | imtm.cz |

| 3-Hydroxyphenyl | High activity (in specific scaffolds) | researchgate.net |

| 4-Hydroxyphenyl | High activity (in specific scaffolds) | researchgate.net |

The C6 position of the purine ring has been extensively studied, revealing its importance for activity and selectivity.

Heteroatom Substituents : Nucleophilic aromatic substitution is a common method for installing heteroatom substituents at the C6 position. nih.gov The presence of a nitrogen-containing group, such as morpholine, has been shown to increase activity in certain kinase inhibitors. nih.gov

Arylpiperazinyl and Arylpiperidine Moieties : A significant finding is that an arylpiperazinyl system connected to the C6 position is beneficial for cytotoxic activity. imtm.cz Similarly, substitution with an arylpiperidine moiety is considered essential for achieving potential anticancer activity. imtm.cz

Alkoxy and Alkyl Groups : 6-alkoxy-2-aminopurine derivatives are known as potent inhibitors of Cyclin-Dependent Kinases (CDKs). researchgate.net Furthermore, modern synthetic methods like photoredox and nickel-catalyzed cross-coupling allow for the direct installation of a wide range of primary and secondary alkyl groups at the C6 position, including those with oxygen, nitrogen, and fluorine, which can modulate polarity and metabolic stability. nih.gov

Enaminopurines : The synthesis of novel 6-enaminopurines has also been explored as a strategy for developing new bioactive compounds. researchgate.net

| C6 Substituent | Effect on Biological Activity | Reference |

| Arylpiperazinyl | Beneficial for cytotoxic activity | imtm.cz |

| Arylpiperidine | Essential for potential anticancer activity | imtm.cz |

| Morpholino | Increased activity in PI3K inhibitors | nih.gov |

| Alkoxy groups | Potent inhibition of CDKs | researchgate.net |

| Alkyl groups | Allows for modulation of polarity and stability | nih.gov |

Piperidine (B6355638) and Cyclohexylamine (B46788) Groups : The 9-(piperidin-4-yl) moiety is a key structural feature. In related series, bulky hydrophobic groups at N9, such as cyclohexylamine derivatives, have been reported in potent and selective PI3Kα inhibitors. nih.gov The piperidine ring itself is a versatile scaffold found in many pharmaceuticals. mdpi.com

Alkyl and Aryl Substituents : The effectiveness of N-alkyl substitutions on antitumor activity has been analyzed. imtm.cz In some series, 9-tolyl derivatives have shown high activity against Mycobacterium tuberculosis. researchgate.net

Oxolanyl Groups : The N9 position can also be substituted with groups like oxolan-2-yl, which influences the crystal packing and intermolecular interactions of the compound. nih.gov

Isoxazole Carboxamides : In a series of xanthine (B1682287) oxidase inhibitors, the core purine was linked at N9 to other moieties, while the key variable substituent was an N-(1,2-oxazole-3-carboxamide) group at the C6 position. researchgate.net This highlights how substitutions at different positions work in concert.

| N9 Substituent | Significance/Impact | Reference |

| Piperidin-4-yl | Core structural feature for this class of compounds | |

| Cyclohexylamine | Found in potent and selective PI3Kα inhibitors | nih.gov |

| Alkyl groups | Modulates antitumor activity | imtm.cz |

| Tolyl groups | High activity in specific antitubercular agents | researchgate.net |

| Oxolan-2-yl | Influences solid-state properties | nih.gov |

Role of Piperidine Ring Modifications

Modifications to the piperidine ring, which links to the N9 position of the purine, offer another avenue to fine-tune the pharmacological properties of the lead compound. The piperidine ring is a key fragment in drug design. mdpi.com

The nitrogen atom of the piperidine ring is a common point for modification, affecting how the molecule interacts with its target.

Benzyl Groups : In studies of acetylcholinesterase inhibitors, a 1-benzylpiperidine (B1218667) moiety was a core component of highly potent compounds like Donepezil (E2020). nih.gov

Heterocyclic Rings : N-substitution on a piperazine (B1678402) ring (a related six-membered heterocycle) can accommodate various substituted indole (B1671886) rings, sometimes linked via an amide or methylene (B1212753) group, to maintain high affinity and selectivity for dopamine (B1211576) D3 receptors. nih.gov

Alkyl Groups : In a series of choline (B1196258) transporter inhibitors, an N-methylpiperidine analog was found to be equipotent with an N-isopropyl analog, while the unsubstituted piperidine (NH) was much less active. nih.gov This indicates that a small alkyl substituent on the piperidine nitrogen is favorable for activity.

Ring Opening : Removing the conformational constraints of the piperidine ring by replacing it with a flexible methylene chain can have varied effects. In one study, replacing the piperidine with a three-methylene chain abolished activity, while a two-methylene chain restored some of the inhibitory effect. nih.gov

| Piperidine N-Substituent | Effect on Activity/Selectivity | Reference |

| Unsubstituted (NH) | Significantly less active | nih.gov |

| Methyl | Active and equipotent to isopropyl analog | nih.gov |

| Benzyl | Component of potent AChE inhibitors | nih.gov |

| Indole (via linker) | Can maintain high affinity and D3 selectivity | nih.gov |

Substitution on the carbon atoms of the piperidine ring, particularly at the C4 position, can influence the molecule's orientation and interaction with binding pockets.

Fluorine Substituents : In the synthesis of some biologically active molecules, 4,4-difluoropiperidine (B1302736) was well-tolerated, leading to products in excellent yield, suggesting this substitution is synthetically accessible and can be used to modulate properties like lipophilicity. nih.gov

Hydroxyl and Phenyl Groups : Piperidines substituted with hydroxyl and phenyl groups at various positions have been successfully incorporated into complex molecules, though sometimes with moderate yields. nih.gov

Positional Isomers : Moving the point of attachment to the rest of the molecule from the 4-position of the piperidine to the 3-position was tolerated in one series of choline transporter inhibitors, but resulted in a less active compound. nih.gov This highlights the importance of the C4-substitution pattern for optimal interaction.

Ring Flexibility : The interaction of the piperidine ring is crucial. In one class of NLRP3 inhibitors, the piperidine ring links a benzo[d]imidazole-2-one to a phenylacetamido moiety. nih.gov Modifications at this position are critical for maintaining activity. nih.gov

| Piperidine C4-Substituent | Observation/Impact | Reference |

| 4,4-Difluoro | Well-tolerated synthetically | nih.gov |

| Hydroxyl/Phenyl | Can be incorporated into the scaffold | nih.gov |

| (moved to C3) | Tolerated but less active | nih.gov |

Analysis of Linker Groups and Conformational Flexibility

The length, rigidity, and chemical nature of the linker can significantly impact biological activity. For instance, in other series of purine-scaffold compounds, altering the linker has been shown to modulate potency and selectivity. nih.gov In a series of 8-arylsulfanyl purine derivatives, the N9-pent-4-yne chain served as a crucial linker for derivatization, and modifications to this linker, such as oxidation to a sulfoxide (B87167) or sulfone, led to notable changes in activity. nih.gov This suggests that even subtle electronic and conformational changes in the linker region can have a profound effect.

Conformational flexibility is another critical parameter. While a certain degree of flexibility is necessary for a molecule to adopt an optimal binding conformation, excessive flexibility can be detrimental due to the associated entropic penalty upon binding. nih.gov In the context of 9-(piperidin-4-yl)-9H-purin-2-amine, the piperidine ring itself is a flexible moiety. The introduction of unsaturation in the piperidine ring, for example, can increase potency by creating a more rigid and planar conformation. dndi.org This principle has been observed in other compound series where replacing a flexible piperidine with a more rigid, unsaturated analog led to a tenfold increase in activity. dndi.org

Furthermore, replacing the piperidine with an acyclic analog has been shown to result in a loss of activity, highlighting the importance of the cyclic constraint for maintaining a bioactive conformation. dndi.org The table below illustrates hypothetical SAR data based on these principles, showcasing how linker and flexibility modifications could influence the activity of a 2-amino-9-heterocyclylpurine series.

| Compound | Linker/Piperidine Modification | Relative Potency | Rationale |

|---|---|---|---|

| Reference: this compound | - | 1x | Baseline compound with a flexible piperidine ring. |

| Analog A | Introduction of a double bond (e.g., 9-(1,2,3,6-tetrahydropyridin-4-yl)-9H-purin-2-amine) | ~10x | Increased rigidity and planarity can lead to enhanced binding affinity. dndi.org |

| Analog B | Replacement with an acyclic aminoalkyl group (e.g., 9-(4-aminobutyl)-9H-purin-2-amine) | <0.1x | Loss of the cyclic constraint leads to excessive flexibility and reduced potency. dndi.org |

| Analog C | Oxidation of a hypothetical thioether linker | Variable | Alters electronic properties and hydrogen bonding capacity, leading to unpredictable changes in activity. nih.gov |

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. For this compound, if substituents are introduced on the piperidine ring, chiral centers can be created, leading to different stereoisomers.

The conformation of the piperidine ring itself, which can be influenced by its substituents, is also a key stereochemical feature. The preference for an axial or equatorial orientation of a substituent can dramatically alter the molecule's shape and its interactions with a biological target.

The following table provides a hypothetical illustration of how stereochemistry could impact the activity of a substituted this compound analog, based on established principles in medicinal chemistry.

| Compound | Stereochemical Feature | Relative Potency | Rationale |

|---|---|---|---|

| Analog D (R-isomer) | (R)-configuration at C3 of the piperidine ring | 5x | The (R)-isomer may present a key functional group in the optimal orientation for binding to the target. |

| Analog D (S-isomer) | (S)-configuration at C3 of the piperidine ring | 1x | The (S)-isomer may orient the functional group in a less favorable position, leading to weaker interactions. |

| Analog E (trans-isomer) | trans-orientation of substituents on the piperidine ring | 10x | A trans-configuration might lock the molecule in a more active conformation, similar to observations in other chiral piperidines. nih.gov |

| Analog E (cis-isomer) | cis-orientation of substituents on the piperidine ring | 0.5x | A cis-configuration could introduce steric hindrance or an unfavorable orientation for binding. nih.gov |

Computational and Theoretical Studies

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nanobioletters.com It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site. This analysis is fundamental for understanding the potential mechanism of action of compounds like 9-(piperidin-4-yl)-9H-purin-2-amine. The process involves placing the ligand into the target's active site and evaluating the stability of the resulting complex using a scoring function. nih.gov

Molecular docking simulations predict the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and its target protein. nanobioletters.comresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. For purine (B94841) derivatives, docking studies have revealed binding affinities ranging from -9.3 kcal/mol to as high as -17.2 kcal/mol for different targets. nanobioletters.comresearchgate.net

Studies on related purine and piperidine (B6355638) compounds demonstrate multiple possible binding modes within a receptor's active site. harvard.edu For instance, in the case of 9-(2-hydroxypropyl)purine derivatives targeting Herpesviral thymidine (B127349) kinase, docking procedures indicated various binding orientations for each compound. harvard.edu These different poses are analyzed to identify the most energetically favorable conformation, which is presumed to be the most likely binding mode. The analysis of these modes is crucial, as it helps explain how the molecule orients itself to achieve its inhibitory effect.

Table 1: Example Binding Affinities of Related Purine Derivatives Against Various Kinase Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2,9-disubstituted 8-phenylthio-9H-purine | EGFR-tyrosine kinase | -10.4 | nih.gov |

| N-9 substituted purine derivative (PP16) | P70-S6K1 kinase | -14.7 | researchgate.net |

| N-9 substituted purine derivative (PP16) | PI3K-δ kinase | -17.2 | researchgate.net |

| Piperine (B192125) (natural ligand) | PPAR-gamma | -8.3 | nanobioletters.com |

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are essential for stabilizing the ligand-protein complex.

For example, in studies of a related inhibitor, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, targeting the protein kinase B (PKBβ), the 4-amino substituent was found to interact with Glutamic Acid (Glu236) and the backbone carbonyl of another Glutamic Acid residue (Glu279). acs.org Similarly, docking of other purine derivatives into the active site of the EGFR-tyrosine kinase revealed crucial hydrogen bond interactions with residues like MET793 and THR854, alongside hydrophobic interactions with LEU718, VAL726, and LYS745. nih.gov Understanding these key interactions for this compound would be vital for explaining its selectivity and for guiding future structural modifications to enhance potency.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties and reactivity of a molecule from first principles, based on the laws of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to analyze the electronic structure of molecules. nih.govnanobioletters.com By optimizing the molecular geometry, DFT calculations can predict various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that helps define a molecule's stability and electrical transport properties. nanobioletters.com For a piperidine derivative, a HOMO-LUMO energy gap was calculated to be 4.2140 eV. nanobioletters.com DFT can also be used to predict spectroscopic properties, such as the theoretical UV-visible spectrum of a compound. nanobioletters.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electron density distribution around a molecule, providing a guide to its reactivity. nanobioletters.com The MEP map uses a color scale to indicate different electrostatic potential regions. Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nanobioletters.com This analysis helps to understand a molecule's bonding geometry and identifies the most likely sites for chemical reactions. nanobioletters.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors (physicochemical properties or structural features) to predict the activity of new, untested compounds. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), extend this concept into three-dimensional space. nih.gov These models are built by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing clear guidelines for designing more potent compounds. nih.govresearchgate.net For a series of piperidine-based CCR5 antagonists, CoMFA and CoMSIA models yielded statistically valid results with good predictive power. nih.gov The development of a robust QSAR model for analogs of this compound could significantly accelerate the discovery of more effective derivatives. nih.gov

Correlation of Steric and Electronic Properties with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the distribution of electrons within its structure. For purine derivatives, these steric and electronic properties are critical determinants of their binding affinity and selectivity towards target proteins, such as kinases. Computational chemistry provides a powerful toolkit to quantify these properties and correlate them with observed biological activities, a process central to Quantitative Structure-Activity Relationship (QSAR) studies.

Steric properties, which describe the size and shape of the molecule, can be modeled using various descriptors. These include molecular volume, surface area, and specific conformational angles. For this compound, the orientation of the piperidine ring relative to the purine core is a key steric factor that can influence how the molecule fits into a binding pocket.

Electronic properties, on the other hand, govern the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, and electrostatic and hydrophobic interactions. Descriptors for these properties include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In a QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors, descriptors such as the SsCH3E-index (a topological descriptor related to the presence of methyl groups) and H-Donor Count were found to be significant in the developed model. researchgate.net

The following table illustrates the types of steric and electronic descriptors that are typically calculated for purine-based compounds in QSAR studies. While the specific values for this compound are not available in the cited literature, this table serves as an example of the parameters that would be correlated with biological activity.

| Descriptor Type | Descriptor Name | Typical Influence on Biological Activity of Purine Analogs |

| Steric | Molecular Weight (MW) | Can correlate with binding affinity, but excessive size may reduce bioavailability. |

| Molar Refractivity (CMR) | Relates to the volume of the molecule and its polarizability, influencing binding. | |

| Kier & Hall Shape Indices (κ) | Quantify different aspects of molecular shape, which is crucial for complementarity with the binding site. | |

| Electronic | LogP (Partition Coefficient) | A measure of lipophilicity; important for cell membrane permeability and hydrophobic interactions. |

| Dipole Moment (µ) | Influences long-range electrostatic interactions with the target protein. | |

| HOMO & LUMO Energies | Relate to the molecule's ability to donate or accept electrons in charge-transfer interactions. | |

| H-Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors is critical for specific interactions with protein residues. |

This table is illustrative and based on general principles of QSAR studies on related compounds.

Development of Predictive Models for Analog Design

A primary goal of computational chemistry in drug discovery is the development of predictive models that can accurately forecast the biological activity of novel, unsynthesized compounds. These models, often in the form of QSAR equations, are invaluable for prioritizing which analogs to synthesize, thereby saving time and resources.

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors (like those in the table above) is calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to derive a mathematical equation that relates the descriptors to the biological activity. The predictive power of the model is rigorously assessed using internal and external validation techniques.

For instance, a 2D-QSAR study on substituted purine derivatives as inhibitors of c-Src tyrosine kinase resulted in a statistically significant model. researchgate.net The model was able to predict the inhibitory activity with a good correlation coefficient, demonstrating its potential utility in designing more potent inhibitors. researchgate.net Similarly, 3D-QSAR studies, which consider the three-dimensional fields around the molecules, have been successfully applied to design new Bcr-Abl inhibitors based on a purine scaffold. nih.gov These models can generate contour maps that visualize regions where steric bulk or specific electronic features are favorable or unfavorable for activity, providing direct guidance for structural modifications. nih.gov

An example of a QSAR equation for a set of kinase inhibitors might look like this:

pIC₅₀ = β₀ + β₁(LogP) - β₂(Molecular_Weight) + β₃(H_Bond_Donors)

This is a generic, illustrative QSAR equation. The specific descriptors and their coefficients (β) would be determined from the dataset of compounds.

The insights from such models would be directly applicable to the design of analogs of this compound. For example, if a model indicated that increased hydrophobicity in a certain region is beneficial, modifications could be made to the piperidine ring to incorporate lipophilic substituents. Conversely, if steric hindrance is predicted to be a problem, the linker between the purine and piperidine could be altered.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While QSAR models provide valuable statistical correlations, molecular dynamics (MD) simulations offer a more dynamic and detailed picture of how a ligand interacts with its target protein over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes of both the ligand and the protein, and to analyze the stability of their complex.

For a compound like this compound, MD simulations could be used to:

Perform Conformational Analysis: The piperidine ring can adopt different conformations (e.g., chair, boat, twist-boat), and the orientation of this ring relative to the purine core can significantly impact binding. MD simulations can explore the conformational landscape of the molecule in solution and within the confines of a protein's binding site to identify the most stable and likely bioactive conformation.

Calculate Binding Free Energies: Techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the snapshots from an MD trajectory to estimate the free energy of binding. This provides a more physically-grounded prediction of binding affinity than simple docking scores.

A study on purine analogs as CDK inhibitors employed molecular dynamics simulations to compare the binding stability of newly synthesized compounds with known drugs. nih.gov The simulations provided insights into how the compounds were stabilized in the binding pocket and helped to rationalize their observed biological activities. nih.gov Similarly, MD simulations have been used to understand the mechanism of inhibition of xanthine (B1682287) oxidase by food-derived peptides, highlighting the conformational changes in the enzyme upon inhibitor binding. nih.gov These examples underscore the power of MD simulations to provide a deeper understanding of the molecular interactions that are essential for the rational design of potent and selective inhibitors based on the this compound scaffold.

Preclinical Biological Evaluation Models

In Vivo Preclinical Models (Excluding Human Clinical Trials)

In vivo studies in animal models are indispensable for evaluating the systemic effects, efficacy, and physiological response to a new chemical entity. For 9-(piperidin-4-yl)-9H-purin-2-amine, these models are designed to simulate human cancer within a living organism, offering a dynamic environment to study its therapeutic potential.

Murine Xenograft Models for Anticancer Activity

Murine xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone for assessing the in vivo anticancer activity of investigational drugs. While specific xenograft data for this compound is not extensively published, studies on structurally related purine (B94841) and piperidine (B6355638) derivatives provide a framework for its potential evaluation.

For instance, a study on a novel piperidine derivative, compound 17a, demonstrated significant antitumor effects in a xenograft model using PC3 human prostate cancer cells. nih.gov Mice bearing PC3 tumors treated with this related compound exhibited a notable inhibition of tumor growth. nih.gov This suggests that a similar experimental design would be appropriate for evaluating this compound.

Another relevant study investigated the in vivo efficacy of piperine (B192125), an alkaloid containing a piperidine moiety, in a 4T1 murine breast cancer model. nih.gov Treatment with piperine resulted in a significant reduction in tumor growth, highlighting the potential of piperidine-containing compounds to exert anticancer effects in vivo. nih.gov

A hypothetical study design for this compound would likely involve the subcutaneous implantation of a relevant human cancer cell line (e.g., breast, colon, or lung cancer) into immunodeficient mice. Once tumors reach a palpable size, the mice would be treated with the compound, and key parameters such as tumor volume and weight would be monitored over time to assess efficacy.

Table 1: Representative Data from an In Vivo Xenograft Study of a Related Piperidine Derivative (Compound 17a) in a PC3 Prostate Cancer Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1250 | - |

| Compound 17a | 480 | 61.6 |

This table is illustrative and based on findings for a structurally related compound, not this compound itself. Data is adapted from a study on a novel piperidine derivative. nih.gov

Biomarker Signature Analysis for Target Engagement in Animal Models

Biomarker analysis in animal models is crucial for confirming that a drug is interacting with its intended molecular target and modulating downstream signaling pathways. For this compound, which is a purine analog, it is plausible that it targets key enzymes involved in cell cycle regulation or nucleic acid synthesis, such as cyclin-dependent kinases (CDKs) or enzymes in the purine salvage pathway.

A study on purine salvage-associated metabolites as biomarkers in esophageal squamous cell carcinoma (ESCC) found that the levels of hypoxanthine (B114508) and xanthine (B1682287) were significantly altered in tumor tissues. nih.gov This suggests that for a purine analog like this compound, monitoring the levels of purine metabolites in tumor tissue from xenograft models could serve as a valuable biomarker of target engagement.

Furthermore, if this compound functions as a CDK inhibitor, as many purine analogs do, biomarker analysis would focus on the phosphorylation status of CDK substrates. nih.gov For example, the phosphorylation of the retinoblastoma protein (pRb) is a key downstream event of CDK4/6 activity. A reduction in pRb levels in tumor tissue following treatment would provide strong evidence of target engagement.

Table 2: Potential Biomarkers for Target Engagement of a Purine Analog in Animal Models

| Biomarker Category | Specific Biomarker | Expected Change with Treatment | Rationale |

| Purine Metabolism | Hypoxanthine/Xanthine | Altered Levels | Direct interaction with purine metabolic pathways. nih.gov |

| Cell Cycle Regulation (if a CDK inhibitor) | Phospho-Retinoblastoma (pRb) | Decrease | Inhibition of CDK4/6 activity. |

| Apoptosis | Cleaved Caspase-3 | Increase | Induction of programmed cell death. |

This table presents potential biomarkers based on the known mechanisms of related purine analogs.

Studies on Tumor Relapse and Metastasis

The ability of a cancer therapeutic to not only shrink primary tumors but also to prevent or inhibit metastasis is a critical determinant of its clinical potential. In vivo models are essential for evaluating the effects of this compound on tumor relapse and metastasis.

Studies on piperine have demonstrated its ability to inhibit the metastasis of B16F-10 melanoma cells in mice. nih.gov Treatment with piperine significantly reduced the formation of tumor nodules in the lungs, a common site of metastasis for this cell line. nih.gov Additionally, piperine has been shown to suppress metastasis in a 4T1 murine breast cancer model by reducing the expression of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion. nih.gov

To evaluate the anti-metastatic potential of this compound, an experimental metastasis model could be employed. This would typically involve injecting cancer cells directly into the bloodstream of mice and then monitoring for the development of metastatic lesions in distant organs, such as the lungs or liver. A reduction in the number and size of these lesions in treated mice compared to controls would indicate anti-metastatic activity.

Table 3: Representative Findings from an In Vivo Metastasis Study of Piperine in a B16F-10 Melanoma Model

| Treatment Group | Mean Number of Lung Nodules | Percent Inhibition of Nodule Formation |

| Vehicle Control | 150 | - |

| Piperine | 7 | 95.2% |

This table is based on data for piperine and illustrates the type of results that would be sought for this compound. Data is adapted from a study on piperine. nih.gov

Future Research Directions and Therapeutic Potential Areas Non Clinical

Development of Novel Synthetic Routes for Improved Efficiency and Scalability

The creation of efficient and scalable synthetic routes is fundamental to advancing the study of 9-(piperidin-4-yl)-9H-purin-2-amine and its analogs. Traditional methods for synthesizing heterocyclic compounds like purines and piperidines can be complex and may not be suitable for large-scale production. rsc.org Researchers are exploring innovative approaches to overcome these limitations.

Furthermore, the synthesis of piperidine (B6355638) derivatives, a core component of the target molecule, is being refined through various methods, including hydrogenation/reduction and intramolecular cyclization. nih.gov These methods aim to produce specific isomers of the piperidine ring, which is crucial for the biological activity of the final compound. nih.gov The choice of synthetic route can be influenced by the desired substitutions on the purine (B94841) and piperidine rings. For instance, the synthesis of 2,6,9-trisubstituted purines often starts with materials like 2-fluoro-6-chloropurine or 2,6-dichloropurine (B15474), followed by sequential reactions to introduce the desired functional groups. nih.gov

Discovery of New Biological Targets for Piperidine-Purine Scaffolds

The piperidine-purine scaffold is a versatile structure with the potential to interact with a wide range of biological targets. mdpi.comnih.gov While initial research may focus on known targets for purine analogs, such as kinases and G-protein coupled receptors (GPCRs), there is a significant opportunity to identify novel targets for this particular chemical family.

The purine ring is a common motif in molecules that play crucial roles in cellular signaling pathways. mdpi.com By incorporating a piperidine group, the resulting scaffold can exhibit unique binding properties and selective cytotoxicity against cancer cells. mdpi.comresearchgate.net For example, new Smoothened (SMO) antagonists bearing a purine scaffold have shown promising antitumor activity. mdpi.com

Researchers are also exploring the potential of these compounds to target proteins involved in cell cycle regulation and apoptosis. researchgate.net The substitution pattern on the purine core and the nature of the substituent at the piperidine nitrogen can significantly influence the biological activity and target profile. researchgate.net High-throughput screening of piperidine-purine libraries against diverse panels of biological targets will be instrumental in uncovering new therapeutic applications.

Rational Design of Highly Selective Modulators

Achieving high selectivity for a specific biological target is a primary goal in drug discovery to minimize off-target effects and enhance therapeutic efficacy. The rational design of selective modulators based on the this compound scaffold involves a deep understanding of the structure-activity relationships (SAR). nih.govnih.gov